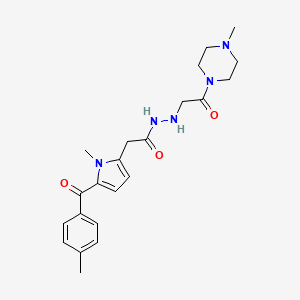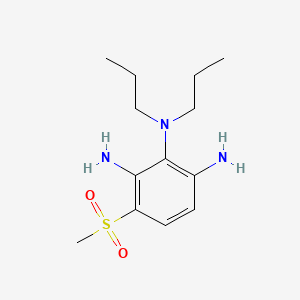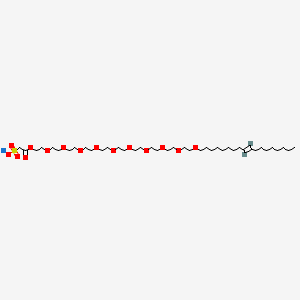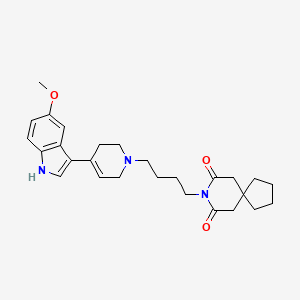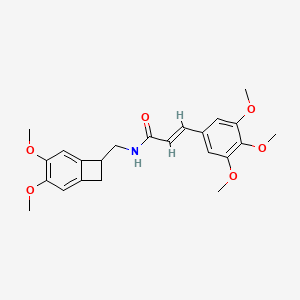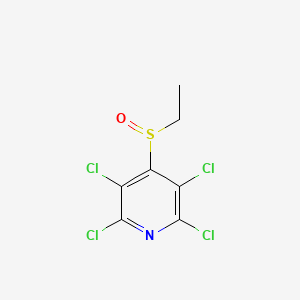
2,3,5,6-Tetrachloro-4-(ethylsulfinyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,5,6-Tetrachloro-4-(ethylsulfinyl)pyridine is an organic compound characterized by the presence of four chlorine atoms and an ethylsulfinyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-Tetrachloro-4-(ethylsulfinyl)pyridine typically involves the reaction of pentachloropyridine with ethylsulfinyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution of the chlorine atom at the 4-position with the ethylsulfinyl group. The reaction is usually conducted in an aprotic solvent, such as dimethylformamide, at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through recrystallization or distillation to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
2,3,5,6-Tetrachloro-4-(ethylsulfinyl)pyridine undergoes various chemical reactions, including:
Oxidation: The ethylsulfinyl group can be oxidized to form the corresponding sulfone.
Reduction: The compound can be reduced to remove the ethylsulfinyl group, yielding tetrachloropyridine.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia, primary amines, or thiols are used in the presence of a base.
Major Products Formed
Oxidation: 2,3,5,6-Tetrachloro-4-(ethylsulfonyl)pyridine.
Reduction: 2,3,5,6-Tetrachloropyridine.
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
2,3,5,6-Tetrachloro-4-(ethylsulfinyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,3,5,6-Tetrachloro-4-(ethylsulfinyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. In microbial cells, it can disrupt cell membrane integrity, leading to cell lysis and death.
Comparison with Similar Compounds
Similar Compounds
2,3,5,6-Tetrachloro-4-(methylsulfonyl)pyridine: Similar structure but with a methylsulfonyl group instead of an ethylsulfinyl group.
2,3,5,6-Tetrachloro-4-(methylthio)pyridine: Contains a methylthio group instead of an ethylsulfinyl group.
2,3,5,6-Tetrachloro-4-(ethylthio)pyridine: Contains an ethylthio group instead of an ethylsulfinyl group.
Uniqueness
2,3,5,6-Tetrachloro-4-(ethylsulfinyl)pyridine is unique due to its specific combination of chlorine atoms and an ethylsulfinyl group, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential use in diverse fields make it a valuable compound in scientific research and industrial applications.
Properties
CAS No. |
13108-44-6 |
|---|---|
Molecular Formula |
C7H5Cl4NOS |
Molecular Weight |
293.0 g/mol |
IUPAC Name |
2,3,5,6-tetrachloro-4-ethylsulfinylpyridine |
InChI |
InChI=1S/C7H5Cl4NOS/c1-2-14(13)5-3(8)6(10)12-7(11)4(5)9/h2H2,1H3 |
InChI Key |
YUICRLSHFDBNQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)C1=C(C(=NC(=C1Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


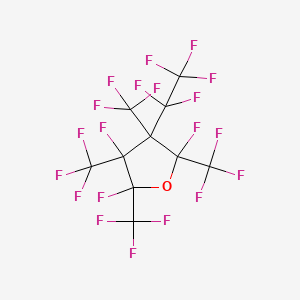

![N-[2-[(2-Chloro-4,6-dinitrophenyl)azo]-5-(diallylamino)-4-methoxyphenyl]acetamide](/img/structure/B12696526.png)
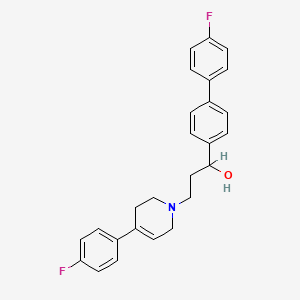
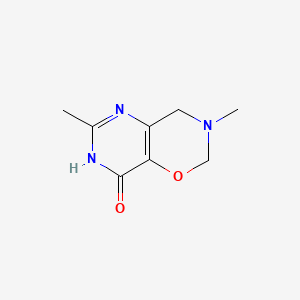

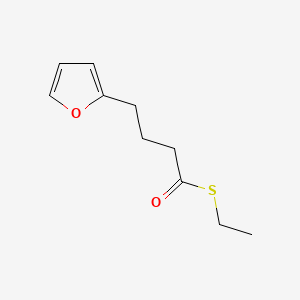
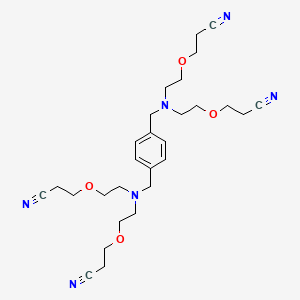
![2,6-Dihydro-9-methoxy-5,11-dimethyl-1H-pyrido[4,3-B]carbazol-1-one](/img/structure/B12696551.png)
